

PF-06835919 solubility in DMSO and other solvents

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PF-06835919 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **PF-06835919** in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use.

Frequently Asked Questions (FAQs) Q1: What is PF-06835919 and what is its mechanism of action?

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2][3] It specifically targets the KHK-C isoform, which is predominantly expressed in the liver.[2] By inhibiting KHK, **PF-06835919** blocks the conversion of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[4] This inhibition leads to a reduction in downstream metabolic processes associated with high fructose levels, such as de novo lipogenesis and uric acid production.[2]

Q2: What are the recommended solvents for dissolving PF-06835919?

PF-06835919 is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile. Due to its low aqueous solubility, it is not recommended to dissolve **PF-06835919** directly in



phosphate-buffered saline (PBS) or other aqueous buffers.

Q3: How should I prepare stock solutions of PF-06835919?

It is recommended to prepare stock solutions of **PF-06835919** in high-purity, anhydrous DMSO. [4] One supplier suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[4] For most in vitro applications, a stock solution of 10-20 mM in DMSO is a practical starting point. Ensure the compound is completely dissolved by vortexing or gentle warming.

Q4: How should I store PF-06835919 and its stock solutions?

The solid form of **PF-06835919** should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[3] DMSO stock solutions should also be stored at -20°C for long-term use.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

The following table summarizes the solubility of **PF-06835919** in common laboratory solvents.

| Solvent | Solubility | Concentration |
|------------------|---------------------------------|-------------------|
| DMSO | Sparingly Soluble[5][6] | 1-10 mg/mL[5][6] |
| Soluble[1][2][3] | 71 mg/mL (199.24 mM)[4] | |
| Acetonitrile | Slightly Soluble[5][6] | 0.1-1 mg/mL[5][6] |
| Ethanol | Data not available | - |
| PBS | Low aqueous solubility expected | Not recommended |



Note: The discrepancy in DMSO solubility may be due to different experimental conditions or definitions of "soluble." The 1-10 mg/mL range is a practical concentration for preparing stock solutions for most applications.

Experimental Protocols In Vitro Ketohexokinase (KHK) Inhibition Assay

This protocol is adapted from a method used to assess the in vitro potency of **PF-06835919**.[7]

Materials:

- PF-06835919
- · Purified KHK-C enzyme
- Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP
- Substrate/Cofactor Mix: 0.8 mM fructose, 0.8 mM PEP, 0.7 mM NADH
- Enzyme Mix: 30 U/mL pyruvate kinase-lactate dehydrogenase
- ATP
- DMSO (anhydrous)
- 384-well plate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare PF-06835919 Stock Solution: Prepare a 4 mM stock solution of PF-06835919 in DMSO.
- Serial Dilutions: Perform an 11-point half-log serial dilution of the PF-06835919 stock solution in DMSO.
- Prepare Reaction Mixture: In each well of a 384-well plate, add the following:



- Diluted PF-06835919 compound (final concentration range of 1 nM to 100 μM)
- Reaction mixture containing assay buffer, substrate/cofactor mix, and enzyme mix.
- 10 nM purified KHK-C enzyme.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Initiate Reaction: Start the reaction by adding 0.2 mM ATP to each well.
- Measure Activity: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of NADH oxidation is proportional to KHK activity.
- Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of PF-06835919.

In Vivo Formulation for Oral Gavage (Rodent Model)

This protocol describes a formulation for the oral administration of **PF-06835919** to mice.

Materials:

- PF-06835919
- Hydroxypropyl methylcellulose (HPMC)
- Tween 80
- Sterile water
- pH meter

Procedure:

- Prepare the Vehicle:
 - Prepare a 0.5% (w/v) solution of HPMC in sterile water.
 - Add 0.1% (v/v) Tween 80 to the HPMC solution.



- Adjust the pH of the vehicle to 9.
- Prepare the PF-06835919 Suspension:
 - Weigh the required amount of PF-06835919 powder.
 - Gradually add the vehicle to the powder while vortexing or stirring to create a homogenous suspension at the desired concentration (e.g., for a 15 mg/kg dose).
- Administration: Administer the suspension to the animals via oral gavage. It is recommended to use the freshly prepared suspension.

Troubleshooting Guides Issue: Precipitation of PF-06835919 in Cell Culture Media

Possible Causes and Solutions:

- Low Aqueous Solubility: PF-06835919 is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium.
 - Solution:
 - Pre-warm the media: Warm the cell culture media to 37°C before adding the PF-06835919 stock solution.
 - Dilute Gradually: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a small volume of pre-warmed media.
 Then, add this intermediate dilution to the final culture volume while gently swirling.
 - Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is as low as possible (typically ≤ 0.1%) to minimize solvent-induced precipitation and cell toxicity.
- High Final Concentration of PF-06835919: The desired experimental concentration may exceed the solubility limit of the compound in the cell culture medium.
 - Solution:



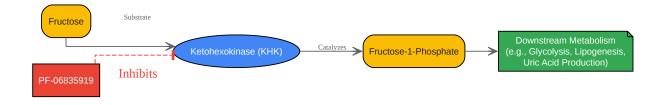
- Determine the Optimal Concentration: If precipitation persists, consider reducing the final concentration of PF-06835919. It is advisable to perform a dose-response experiment to identify the lowest effective concentration.
- Solubility in Serum: The presence of serum in the culture media can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, consider whether a low percentage of serum could be tolerated in your experiment.
- Interaction with Media Components: Components of the cell culture media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.
 - Solution:
 - Test in Different Media: If possible, test the solubility of PF-06835919 in a different basal medium formulation.
 - Fresh Media: Always use fresh, pre-warmed media for your experiments.

General Workflow for Preparing PF-06835919 for Cell Culture Experiments

Diagram of the experimental workflow for PF-06835919.

Signaling Pathway Fructose Metabolism and Inhibition by PF-06835919

Fructose enters cells and is primarily metabolized in the liver. Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, phosphorylating fructose to fructose-1-phosphate. This process bypasses the main regulatory steps of glycolysis. **PF-06835919** acts as a potent inhibitor of KHK, thereby blocking the entry of fructose into its metabolic cascade.





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Inhibition of the fructose metabolism pathway by **PF-06835919**.

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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-solubility-in-dmso-and-other-solvents]

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